BenchChemオンラインストアへようこそ!

15(S)-15-methyl Prostaglandin E1

Metabolic Stability 15-PGDH Resistance Prostaglandin Pharmacology

Select 15(S)-15-methyl PGE1 for its unique metabolic stability and distinct pharmacology. The 15-methyl group blocks rapid 15-PGDH degradation, enabling sustained receptor engagement impossible with native PGE1. Use in chronic inflammation models, guinea-pig atrial chronotropic assays, and stereochemical SAR studies. Critical quality parameter: ≥98% purity with verified 15(S) stereochemistry; the 15(R) isomer is essentially inactive. For research use only.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
Cat. No. B10767976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(S)-15-methyl Prostaglandin E1
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1
InChIKeyOMNFCPCBKCERJP-FVGPFBTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15(S)-15-methyl Prostaglandin E1: A Metabolically Stable Synthetic PGE1 Analog for Specialized Research Applications


15(S)-15-methyl Prostaglandin E1 (15(S)-15-methyl PGE1, CAS 35700-26-6) is a metabolically stable synthetic analog of Prostaglandin E1 (PGE1) [1]. The introduction of a methyl group at the C-15 position confers resistance to degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid metabolic inactivation of natural PGE1 . This structural modification results in a compound with a molecular formula of C₂₁H₃₆O₅ and a molecular weight of 368.5 g/mol [2], enabling extended biological half-life compared to the native prostaglandin. However, this modification also fundamentally alters the compound's pharmacological profile in certain tissue systems—most notably, while PGE1 acts as a bronchodilator in human respiratory tract smooth muscle, 15(S)-15-methyl PGE1 exhibits a weak constrictor effect . This functional divergence underscores that 15(S)-15-methyl PGE1 is not a simple long-acting PGE1 surrogate but rather a distinct molecular entity with a unique activity signature.

Why 15(S)-15-methyl Prostaglandin E1 Cannot Be Substituted with Native PGE1 or Other Prostaglandin Analogs


Substitution of 15(S)-15-methyl PGE1 with native PGE1 or other prostaglandin analogs is scientifically unsound due to three critical differentiation axes. First, the metabolic stability differential is profound: native PGE1 undergoes rapid pulmonary and enzymatic clearance with a circulatory half-life measured in seconds to minutes [1], whereas the 15-methyl modification confers extended biological activity [2]. Second, the C-15 stereochemistry is a critical determinant of biological activity—the unnatural 15(R) stereoisomer is essentially inactive biologically when compared to PGE1 , establishing stereochemical purity as a non-negotiable quality parameter. Third, functional divergence in specific tissue systems creates counter-intuitive outcomes: in human respiratory tract smooth muscle, 15(S)-15-methyl PGE1 acts as a weak constrictor [3], while native PGE1 is a bronchodilator—a functional inversion that could produce opposite experimental outcomes in pulmonary research models. Fourth, in cardiovascular models, 15(S)-15-methyl PGE1 demonstrates a positive chronotropic effect in guinea-pig atria that PGE1 and other analogs do not match in potency [4]. These orthogonal differentiation vectors collectively establish that 15(S)-15-methyl PGE1 occupies a unique, non-interchangeable position within the prostaglandin analog landscape.

Quantitative Differentiation Evidence for 15(S)-15-methyl Prostaglandin E1 Versus Closest Analogs


Metabolic Stability: 15(S)-15-methyl PGE1 Versus Native PGE1

15(S)-15-methyl PGE1 was specifically designed to overcome the metabolic lability of native PGE1, which is rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) through oxidation of the C-15 hydroxyl group. The incorporation of a methyl group at the C-15 position sterically hinders enzymatic access, conferring metabolic stability . While native PGE1 undergoes rapid pulmonary and enzymatic clearance, the 15-methyl modification enables sustained biological activity, a property that is both a design feature and a functional differentiator [1]. In the rat subcutaneous air pouch model of acute inflammation, 15(S)-15-methyl PGE1 was characterized as a 'more effective longer-lasting antiinflammatory agent' compared to native PGE1 [2].

Metabolic Stability 15-PGDH Resistance Prostaglandin Pharmacology

Positive Chronotropic Potency in Guinea-Pig Right Atria: 15(S)-15-methyl PGE1 Versus Multiple Comparators

In a direct comparative study using isolated spontaneously beating guinea-pig right atria, 15(S)-15-methyl PGE1 demonstrated the most potent positive chronotropic effect and the highest affinity among all tested compounds, including other stable prostaglandins, histamine, and noradrenaline [1]. This superiority was quantified by a significantly higher pD₂ value (negative log of the molar concentration producing 50% of maximum response) compared to other tested analogs [2]. The maximum positive chronotropic response to 15(S)-15-methyl PGE1 was approximately 60% of that achieved by noradrenaline and histamine but nearly equivalent to that of native PGE1 [3]. Critically, this potent chronotropic effect was species-specific, with no effect observed in rat or rabbit atria at comparable or higher concentrations [4].

Cardiovascular Pharmacology Chronotropic Effect Receptor Affinity

Anti-inflammatory Efficacy and Duration: 15(S)-15-methyl PGE1 Versus Native PGE1

In the rat subcutaneous air pouch model of acute inflammation, 15(S)-15-methyl PGE1 (referred to as 15M PGE1) was directly compared to native PGE1. The study demonstrated that the 15-methyl analog was a 'more effective longer-lasting antiinflammatory agent' [1]. Quantitative assessments in animals treated with 15M PGE1 for 2 days prior to inflammatory challenge revealed significant suppression of multiple inflammatory endpoints: exudate volume, protein concentration, polymorphonuclear leukocyte accumulation, and activity of the lysosomal enzyme beta-galactosidase were all reduced [2]. The anti-inflammatory efficacy was validated across three diverse inflammatory stimuli: monosodium urate crystals, leukotriene B₄, and formylmethionylleucylphenylalanine (fMLP) [3]. Direct microscopic observation of pouch lining vessels indicated that 15M PGE1 markedly reduced vascular reactivity, including decreased numbers of dilated vessels and filamentous/corkscrew-shaped vessels typically associated with acute inflammation [4].

Inflammation Neutrophil Biology In Vivo Pharmacology

Functional Divergence in Respiratory Smooth Muscle: 15(S)-15-methyl PGE1 Versus Native PGE1

A striking functional divergence exists between 15(S)-15-methyl PGE1 and native PGE1 in human respiratory tract smooth muscle. Multiple vendor technical datasheets and primary sources consistently report that while native PGE1 produces bronchodilatory effects, 15(S)-15-methyl PGE1 acts as a weak constrictor of human respiratory tract smooth muscle [1]. This functional inversion—from bronchodilator to bronchoconstrictor—represents a qualitative pharmacological switch that distinguishes this analog from both the parent compound and many other prostaglandin analogs. The weak constrictor effect is explicitly contrasted with PGE1's bronchodilatory action . The exact quantitative magnitude of the constrictor response (EC₅₀ or % of maximum contraction) is not specified in accessible product documentation.

Respiratory Pharmacology Smooth Muscle Bronchomotor Tone

Stereochemical Specificity: 15(S) Versus 15(R) Isomer Biological Activity

The stereochemistry at the C-15 position is a critical determinant of biological activity for 15-substituted prostaglandin analogs. While the 15(S)-15-methyl PGE1 stereoisomer is biologically active, the unnatural 15(R) stereoisomer of PGE1 is characterized as 'essentially inactive biologically when compared to PGE1' . The 15(R)-PGE1 isomer acts as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC₅₀ of 189 µM . Within the PGE2 series, stereochemical specificity is quantifiable: 15(S)-15-methyl-PGE2 exhibits an EC₅₀ ratio of 2.4 relative to PGE2, while the corresponding 15(R)-15-methyl-PGE2 shows an EC₅₀ ratio of 540, representing approximately a 225-fold reduction in potency [1]. These data establish a class-level inference that stereochemical purity at the C-15 position is essential for pharmacological activity in prostaglandin analogs.

Stereochemistry Structure-Activity Relationship Prostaglandin Receptor Binding

Oral Bioactivity and Suppression of Chronic Inflammation: 15(S)-15-methyl PGE1

15(S)-15-methyl PGE1 demonstrates oral bioactivity that distinguishes it from native PGE1, which generally requires parenteral administration due to extensive first-pass metabolism and gastric degradation. In a landmark study, oral administration of 15(S)-15-methyl PGE1 suppressed both chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats in a dose-dependent manner [1]. Histopathologic examination of tibiotarsal joints from rats with adjuvant disease confirmed suppression of arthritis in animals treated with the PGE₁ analog from the time of adjuvant challenge [2]. This study represents the first demonstration of suppressed experimental polyarthritis by an orally administered prostaglandin [3]. The ability to achieve therapeutic effects via oral administration is directly attributable to the metabolic stability conferred by the 15-methyl modification, which protects the molecule from gastric acid and enzymatic degradation that would otherwise inactivate native PGE1.

Oral Bioavailability Chronic Inflammation Adjuvant Arthritis

Evidence-Based Research Applications for 15(S)-15-methyl Prostaglandin E1


Sustained Anti-inflammatory Studies Requiring Extended Prostaglandin Tone

In experimental models of chronic or sustained inflammation—such as adjuvant-induced polyarthritis or immune complex-mediated vasculitis—15(S)-15-methyl PGE1 provides the extended duration of action essential for dosing regimens that cannot be practically achieved with native PGE1. The compound's characterization as a 'more effective longer-lasting antiinflammatory agent' in direct comparison to PGE1 [1] supports its selection for protocols where sustained prostaglandin receptor engagement is required. Furthermore, its demonstrated oral bioactivity in suppressing chronic polyarthritis [2] enables non-invasive chronic dosing paradigms that are impractical with parenterally administered PGE1. Researchers employing the rat subcutaneous air pouch model, monosodium urate crystal-induced inflammation, or leukotriene B₄-mediated inflammatory pathways may find this compound particularly suitable [3].

Cardiovascular Research on Prostaglandin-Mediated Chronotropy in Guinea-Pig Models

For investigators studying prostaglandin receptor-mediated regulation of heart rate, 15(S)-15-methyl PGE1 represents the compound of choice for guinea-pig atrial models. The compound exhibits the most potent positive chronotropic effect and highest affinity (reflected by a significantly higher pD₂ value) among tested prostaglandin analogs in isolated guinea-pig right atria [4]. This activity is species-specific, with no effect observed in rat or rabbit atria at comparable or higher concentrations [5]. This unique pharmacological signature makes 15(S)-15-methyl PGE1 an essential tool compound for dissecting species-dependent differences in cardiac EP receptor signaling and for use as a positive control in assays evaluating chronotropic activity in guinea-pig tissue preparations.

Structure-Activity Relationship Studies of Prostaglandin Receptor Signaling

The stereochemical specificity and functional divergence of 15(S)-15-methyl PGE1 make it a valuable reference compound for SAR investigations. The stark contrast in biological activity between the 15(S) and 15(R) stereoisomers—where the 15(R) isomer is 'essentially inactive biologically' and shows approximately 225-fold reduced potency in the PGE2 series [6]—provides a clean system for probing stereochemical determinants of receptor recognition and activation. Additionally, the functional inversion from bronchodilator (native PGE1) to weak constrictor (15(S)-15-methyl PGE1) in human respiratory smooth muscle [7] offers a rare opportunity to investigate how a single chemical modification at the C-15 position can qualitatively reverse pharmacological activity, providing insights into receptor conformational dynamics and signaling bias.

Neutrophil Biology and Immune Complex-Mediated Tissue Injury Models

15(S)-15-methyl PGE1 has demonstrated consistent activity in modulating neutrophil function and suppressing neutrophil-dependent tissue injury. The compound rapidly and reversibly inhibits fMLP-induced superoxide production by human neutrophils, though notably does not alter superoxide production stimulated by phorbol myristate acetate or arachidonic acid [8]. Systemic administration inhibits neutrophil-dependent immune complex tissue injury in a dose-dependent manner [9], and treatment suppresses immune complex-induced vascular damage in rat models [10]. These properties position 15(S)-15-methyl PGE1 as a valuable tool compound for studies examining prostaglandin regulation of neutrophil effector functions, particularly in models of immune complex-mediated pathology and vascular inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(S)-15-methyl Prostaglandin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.